molecular formula C3H3ClN2O2S2 B068062 5-Chlorothiazole-2-sulfonamide CAS No. 174183-46-1

5-Chlorothiazole-2-sulfonamide

Cat. No.: B068062
CAS No.: 174183-46-1
M. Wt: 198.7 g/mol
InChI Key: FELRPEXVWSKFSP-UHFFFAOYSA-N
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Description

5-Chlorothiazole-2-sulfonamide (5-CTS) is an organic compound with the chemical formula C4H4ClN2O4S. It is a white crystalline solid that is soluble in water and polar organic solvents. 5-CTS is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in scientific research.

Scientific Research Applications

Antiviral and Antimicrobial Activities

  • Sulfonamide derivatives, including compounds structurally similar to 5-Chlorothiazole-2-sulfonamide, have shown potential in antiviral activities. Specifically, certain derivatives demonstrated activity against the tobacco mosaic virus, highlighting the potential for these compounds in antiviral applications (Chen et al., 2010).
  • The antimicrobial potential of sulfonamides has also been explored. Novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds were synthesized and exhibited notable antimicrobial activity against a range of bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium species (Krátký et al., 2012).

Cancer and Enzyme Inhibition

  • The inhibition of tumor-associated carbonic anhydrase isoforms by sulfonamide derivatives, including those structurally related to this compound, has been a significant area of research. These compounds have shown potent inhibition, suggesting potential applications in cancer therapy (Ilies et al., 2003).
  • Sulfonamide derivatives have been investigated for their carbonic anhydrase inhibitory properties. This research has implications for the treatment of conditions like glaucoma and possibly cancer, given the role of carbonic anhydrase in these diseases (Briganti et al., 2000).

Environmental Impact and Potential Contaminants

  • The environmental impact of sulfonamides, including their role as contaminants in non-target organisms, has been studied. For instance, the chlorophycean Ulva lactuca L. demonstrated efficient uptake of sulfathiazole, indicating the significance of understanding the environmental pathways and impact of these compounds (Leston et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 5-Chlorothiazole-2-sulfonamide are Cyclooxygenase (COX) enzymes , specifically the COX-2 isoform . COX enzymes are responsible for the production of prostaglandins, which play critical roles in the inflammation pathway .

Mode of Action

This compound interacts with its targets by inhibiting the COX-2 enzyme . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . The compound’s sulfonamide moiety is involved in providing several H-bond interactions, mainly with the key amino acid Arg513, to anchor the molecule within the active site cavity of COX-2 .

Biochemical Pathways

The inhibition of COX-2 by this compound affects the prostaglandin synthesis pathway . This results in a decrease in the production of prostaglandins, which are key mediators of inflammation . The downstream effects include a reduction in pain and inflammation-related diseases .

Pharmacokinetics

Like most sulfonamides, this compound is readily absorbed orally . It is distributed throughout the body and metabolized mainly by the liver . The compound is excreted by the kidneys . Sulfonamides, including this compound, compete for bilirubin-binding sites on albumin, which can impact their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting COX-2 and subsequently decreasing prostaglandin production, the compound can reduce pain and protect against inflammation-related diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. . This can potentially affect the bioavailability and efficacy of the compound. Furthermore, the presence of other contaminants in the environment, such as heavy metals, can interact with the compound and influence its stability and activity .

Future Directions

Recent innovations have exploited sulfonamides in the late-stage generation of synthetically useful sulfonyl intermediates, reinvigorating the view of sulfonamides as useful synthetic functional groups . This opens up new possibilities for the late-stage functionalization of sulfonamides and accessing new regions of chemical space .

Biochemical Analysis

Biochemical Properties

5-Chlorothiazole-2-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states. The compound interacts with enzymes, proteins, and other biomolecules, primarily through the sulfonamide functional group. The nature of these interactions is largely dependent on the specific structure of the sulfonamide and the target biomolecule .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by interfering with essential biochemical reactions. For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s antibacterial activity is primarily due to its ability to inhibit bacterial dihydropteroate synthase, thereby blocking the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s bacteriostatic effect is primarily due to its ability to mimic p-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . For instance, bacteria have developed strategies to cope with the bacteriostatic agents, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that sulfonamides can cause various unfavorable side effects, including diseases of the digestive and respiratory tracts, when used in large doses

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes or cofactors. The compound’s antimicrobial action is due to its interference with the synthesis of folic acid, a crucial metabolite for bacterial growth and reproduction

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by various factors. For instance, the physicochemical characteristics of soils can control the mobility of sulfonamides

Properties

IUPAC Name

5-chloro-1,3-thiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O2S2/c4-2-1-6-3(9-2)10(5,7)8/h1H,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELRPEXVWSKFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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